

Vimirogant (VTP-43742) Hydrochloride: Research Overview

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Vimirogant hydrochloride is a potent, selective, and orally active **retinoic acid receptor-related orphan receptor γ (ROR γ) inverse agonist** [1] [2]. It inhibits the differentiation of T-helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17A, which plays a key role in autoimmune diseases [1]. It has been investigated for the treatment of conditions like psoriasis and multiple sclerosis [1] [2] [3].

Physicochemical Properties & Handling

The table below summarizes key data for **Vimirogant** hydrochloride, primarily sourced from commercial chemical suppliers [1] [3] [4].

Table 1: Physicochemical Properties of Vimirogant Hydrochloride

Property	Details
CAS Number	1802678-42-7 (hydrochloride salt) [1]
Molecular Formula	$C_{27}H_{35}F_3N_4O_3S \cdot xHCl$ [1] [4]
Molecular Weight	552.65 (freebase) [3]
Purity	>98% [1] [3]

Property	Details
Appearance	Light yellow to yellow solid [1]

| **Solubility** | **DMSO**: ~10 mM or 125 mg/mL (may require ultrasonication) [1] [3]. **Ethanol**: ~50 mg/mL (may require ultrasonication) [1]. | **Storage** | **Powder**: -20°C (desiccated) [1] [3]. **Solution**: -80°C for long-term (6 months); -20°C for short-term (1 month). Solutions are hygroscopic [1]. | **Handling & Safety** | Harmful if swallowed. Very toxic to aquatic life. Use appropriate personal protective equipment (PPE) and avoid inhalation and skin contact [4]. |

Experimental Protocols

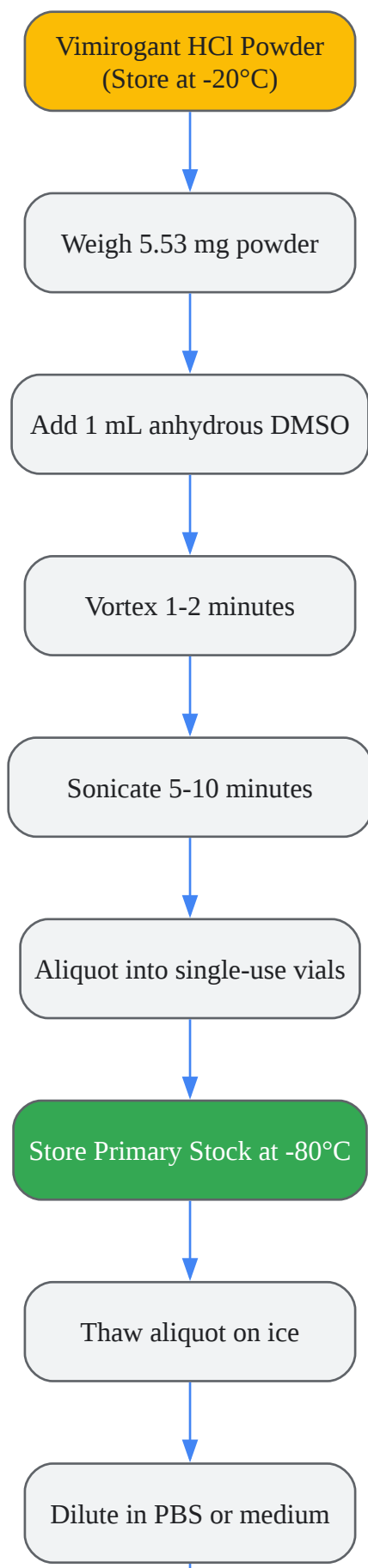
The following protocols are adapted from general research procedures and the limited specific data available for **Vimirogant**.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the dissolution of the compound for *in vitro* assays.

- **Materials:** **Vimirogant** hydrochloride powder, anhydrous DMSO (e.g., cell culture grade), sterile phosphate-buffered saline (PBS) or culture medium, microcentrifuge tubes, pipettes, and a sonicator (e.g., bath sonicator).
- **Procedure:**
 - **Primary Stock Solution (e.g., 10 mM):** Allow the vial to warm to room temperature in a desiccator to prevent moisture absorption. Accurately weigh 5.53 mg of **Vimirogant** hydrochloride powder into a microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes.
 - **Sonication:** Sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity. A clear, yellow solution should be obtained.
 - **Aliquoting:** To avoid freeze-thaw cycles, immediately aliquot the primary stock into single-use volumes (e.g., 10-50 µL) and store at -80°C.
 - **Working Solution:** Thaw an aliquot on ice. Dilute the primary stock in pre-warmed sterile PBS or cell culture medium to the desired final concentration (e.g., in the nanomolar range for cell assays). Prepare working solutions fresh for each experiment.

The workflow for this process is outlined below.





Use fresh Working Solution

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Protocol 2: In Vivo Dosing Formulation for Oral Administration

This protocol is based on a formulation used in a pre-clinical mouse model of EAE (Experimental Autoimmune Encephalomyelitis) [1].

- **Materials:** **Vimirogant** hydrochloride powder, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, mortar and pestle or tube rotator, vortex mixer.
- **Procedure:**
 - Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure it is well-mixed and clear.
 - Calculate the required amount of **Vimirogant** hydrochloride to achieve the target dose (e.g., 6.25 mg/mL for a 50 mg/kg dose in a mouse, assuming 0.2 mL/20g mouse).
 - Add the calculated mass of the compound to the appropriate volume of vehicle.
 - Mix the suspension thoroughly. This may require continuous stirring or vortexing for an extended period. The protocol indicates a clear solution can be achieved at this concentration [1].
 - Administer the formulation to animals immediately after preparation via oral gavage.

Table 2: Example Formulations for Pre-clinical Research

Application	Formulation Composition	Final Compound Concentration	Administration Route & Notes
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| **In Vivo (Mouse EAE Model)** | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | **6.25 mg/mL** | **Oral (P.O.)** Reported to form a clear solution at this concentration. | | **Alternative In Vivo** | 10% DMSO, 90% Corn Oil [1] | 6.25 mg/mL | **Oral (P.O.)** Suitable for longer dosing periods (> half a month). | | **In Vitro / Cell-Based** | Diluted in DMSO, then in cell culture medium [1] | Varies (e.g., IC₅₀ = 17-192 nM) [1] | **N/A** Final DMSO concentration in assays should typically be ≤0.1%. |

Critical Considerations for Researchers

- **Solubility Verification:** Always visually inspect your stock and working solutions. Precipitation can occur, especially upon dilution into aqueous buffers. If precipitation is observed, consider further optimization of the solvent system.
- **Stability:** The compound is sensitive to moisture. Always store the powder and solutions under the recommended conditions and minimize the number of freeze-thaw cycles for stock solutions.
- **Bioanalytical Method Development:** For pharmacokinetic studies, you will need to develop and validate a sensitive method, likely using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify **Vimirogant** in biological matrices like plasma or tissue homogenates.

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